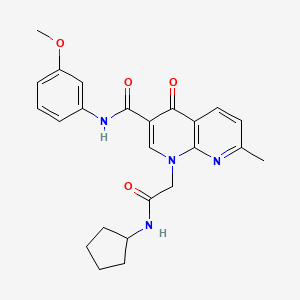

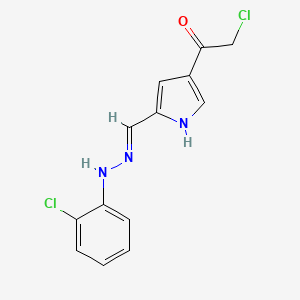

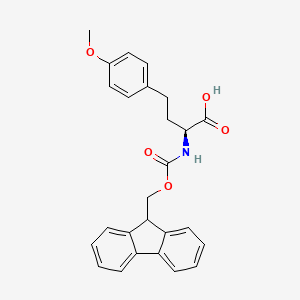

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, similar compounds have been synthesized and evaluated for various biological activities. For instance, N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and found to be high-affinity inhibitors of kynurenine 3-hydroxylase, with detailed structure-activity relationship (SAR) studies conducted to optimize their inhibitory effects . Similarly, N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and showed significant antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model . These studies provide a foundation for understanding the synthesis of related compounds and their potential as therapeutic agents.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions, forming a three-dimensional network . Another study on the crystal structure of a Schiff base sulfonamide showed the existence of enol-imine forms in both solid state and solution, which is important for photochromic and thermochromic characteristics . These findings suggest that the molecular structure of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide would also be critical for its function and potential applications.

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can be inferred from studies on similar compounds. For example, Schiff base sulfonamides have been synthesized through the reaction of sulfamethoxazole with aldehydes, indicating the potential for various chemical modifications . The differences in conformation of N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides in crystal structures suggest that weak intermolecular interactions could influence the reactivity and biological activity in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are closely related to their structure and biological activities. A series of N-[(benzo)thiazol-2-yl]-alkanamides demonstrated a range of biological activities, including psychotropic, anti-inflammatory, and cytotoxic effects, which were correlated with their structural characteristics and physicochemical parameters . The crystal structure of a related compound showed specific intermolecular interactions, such as hydrogen bonds and S⋯O contacts, which could affect solubility and stability .

Applications De Recherche Scientifique

Antitumor Activity

A study demonstrated the synthesis of novel sulfonamide derivatives, including those related to the structure of 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide, which showed in vitro antitumor activity. One compound in particular exhibited significant activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).

Antidiabetic Activity

Another research explored N-(benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic properties in a non-insulin-dependent diabetes mellitus rat model. Several compounds exhibited notable plasma glucose level reduction, with a focus on their potential as inhibitors of 11beta-hydroxysteroid dehydrogenase type 1 (Moreno-Díaz et al., 2008).

Synthesis of β-Substituted-α,β-Unsaturated Amides

Research by Katritzky et al. involved the synthesis of β-substituted-α,β-unsaturated amides, utilizing compounds structurally similar to 3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide (Katritzky et al., 1993).

Psychotropic, Anti-inflammatory, and Cytotoxic Activity

A study synthesized new N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and investigated their psychotropic, anti-inflammatory, and cytotoxic activity in vivo and in vitro. These compounds demonstrated significant sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Antimicrobial Activity

New derivatives of N-(naphthalen-1-yl)propanamide, structurally related to the compound , were synthesized and exhibited notable antimicrobial activities against various bacteria and fungi species (Evren et al., 2020).

Mécanisme D'action

The benzenesulfonyl group is a common moiety in medicinal chemistry and is known to enhance the lipophilicity of compounds, which can improve their pharmacokinetic properties .

The propanamide group could potentially be involved in interactions with biological targets, as amide bonds can participate in hydrogen bonding .

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-12-6-5-9-14-16(12)19-17(23-14)18-15(20)10-11-24(21,22)13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWENCSNZTRYCRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-dimethyl-2,4-dioxo-7-propyl-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2511266.png)

![[4-(1,1,1-Trifluoropropan-2-yl)phenyl]methanol](/img/structure/B2511271.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B2511272.png)

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)